molecular formula C26H22N4O2 B11225703 N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11225703
M. Wt: 422.5 g/mol
InChI Key: BEYASRVRWSLVIM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of specific molecular targets such as kinases. These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to the suppression of cell growth and proliferation. The compound interacts with the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in therapeutic applications .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H22N4O2/c1-31-22-14-13-19(15-23(22)32-2)29-25-24-21(18-9-5-3-6-10-18)16-30(26(24)28-17-27-25)20-11-7-4-8-12-20/h3-17H,1-2H3,(H,27,28,29)

InChI Key

BEYASRVRWSLVIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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